molecular formula C8H16N6O3 B1666261 1,11-Diazido-3,6,9-trioxaundecane CAS No. 101187-39-7

1,11-Diazido-3,6,9-trioxaundecane

Cat. No.: B1666261
CAS No.: 101187-39-7
M. Wt: 244.25 g/mol
InChI Key: SFMMXKLNFMIUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,11-Diazido-3,6,9-trioxaundecane is a homobifunctional polyethylene glycol azide compound. It is a liquid at room temperature and is known for its use in click chemistry as a cross-linking reagent. The compound has the molecular formula C8H16N6O3 and a molecular weight of 244.25 g/mol .

Scientific Research Applications

1,11-Diazido-3,6,9-trioxaundecane has a wide range of applications in scientific research:

    Chemistry: It is used as a cross-linking reagent in the synthesis of polymers and dendrimers. .

    Biology: The compound is employed in bioconjugation techniques to link biomolecules such as proteins, nucleic acids, and carbohydrates. .

    Medicine: In medicinal chemistry, this compound is used to create drug delivery systems and targeted therapies. .

    Industry: The compound is utilized in the production of hydrogels, coatings, and adhesives. .

Safety and Hazards

1,11-Diazido-3,6,9-trioxaundecane is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

1,11-Diazido-3,6,9-trioxaundecane is a useful linker for biomolecules and has potential applications in the field of bioconjugation . It can be used to synthesize 1,11-bis[4-(pyren-1-ylmethoxymethyl)-1H-1,2,3-triazole-1-yl]-3,6,9-trioxaundecane, a fluorogenic chemosensor that can selectively detect Hg 2+ and Ag + ions in aqueous methanol solution .

Biochemical Analysis

Biochemical Properties

1,11-Diazido-3,6,9-trioxaundecane is known to react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage . This property allows it to interact with a variety of biomolecules, particularly those containing alkyne or cyclooctyne groups.

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its ability to form stable triazole linkages. This is achieved through a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives .

Temporal Effects in Laboratory Settings

It is known to be a liquid at room temperature and has a density of 1.170 g/mL at 25 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,11-Diazido-3,6,9-trioxaundecane can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide compounds. The general synthetic route involves the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting its terminal hydroxyl groups into tosylate or mesylate groups.

    Substitution Reaction: The activated polyethylene glycol is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to replace the tosylate or mesylate groups with azide groups.

The reaction conditions typically involve heating the reaction mixture to around 80-100°C for several hours to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or chromatography techniques .

Chemical Reactions Analysis

1,11-Diazido-3,6,9-trioxaundecane undergoes several types of chemical reactions, primarily involving its azide functional groups:

The major products formed from these reactions include triazole-linked compounds and primary amines, respectively .

Properties

IUPAC Name

1-azido-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N6O3/c9-13-11-1-3-15-5-7-17-8-6-16-4-2-12-14-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMMXKLNFMIUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400052
Record name 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101187-39-7
Record name 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,11-Diazido-3,6,9-trioxaundecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,11-Diazido-3,6,9-trioxaundecane
Reactant of Route 2
Reactant of Route 2
1,11-Diazido-3,6,9-trioxaundecane
Reactant of Route 3
Reactant of Route 3
1,11-Diazido-3,6,9-trioxaundecane
Reactant of Route 4
Reactant of Route 4
1,11-Diazido-3,6,9-trioxaundecane
Reactant of Route 5
Reactant of Route 5
1,11-Diazido-3,6,9-trioxaundecane
Reactant of Route 6
Reactant of Route 6
1,11-Diazido-3,6,9-trioxaundecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.